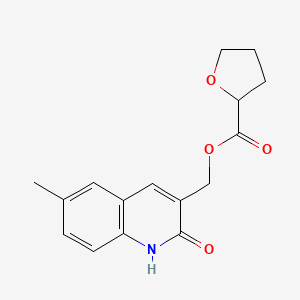

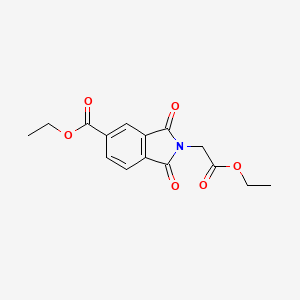

(2-hydroxy-6-methyl-3-quinolinyl)methyl tetrahydro-2-furancarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "(2-hydroxy-6-methyl-3-quinolinyl)methyl tetrahydro-2-furancarboxylate" involves complex reactions that require precise conditions. For example, a related compound was synthesized by reacting ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate with 1,4-dibromo-2-methyl-2-butene, leading to a variety of products including dimeric derivatives (Reisch, Iding, & Bassewitz, 1993). This showcases the complexity and variability in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of multiple functional groups and rings, which contribute to their chemical behavior. For instance, the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their subsequent rearrangement to different derivatives demonstrates the complexity of these molecules (Klásek, Kořistek, Sedmera, & Halada, 2003).

Chemical Reactions and Properties

The chemical reactions involving these compounds are diverse and can lead to a variety of products depending on the conditions. For example, the reaction of N-(quinolin-6-yl)furan-2-carboxamide with various reagents resulted in the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, highlighting the reactivity of the quinoline ring and its derivatives (El’chaninov & Aleksandrov, 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. The presence of multiple rings and functional groups can affect these properties significantly, although specific data on "this compound" would require detailed empirical studies.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key aspects of these compounds. Their behavior in different chemical reactions, such as cyclization, condensation, and rearrangement, reflects their complex chemical nature. For instance, the synthesis and transformation of partly hydrogenated furo[3,2-c]quinolines into different derivatives underscore the versatility and reactivity of these compounds (Zubkov et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis and Properties

Synthesis Techniques : The synthesis of related compounds involves various chemical reactions, such as coupling and electrophilic substitution. For instance, the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide and its subsequent transformation demonstrates complex chemical processes used in creating similar quinoline derivatives (El’chaninov & Aleksandrov, 2017).

Chemical Properties and Reactions : Understanding the properties and reactions of similar compounds is crucial. For instance, the work on 5-hydroxy-2-methylnaphtho[1,2-b]furan demonstrates how these compounds undergo oxidation and reduction, highlighting the importance of studying their chemical behavior (Cameron & Hildyard, 1967).

Application in Material Science

- Corrosion Inhibition : Some derivatives of similar compounds, like 4-Hydroxy-6-methyl-3-(3-quinolin-8-yl-acryloyl)-pyran-2-one, show potential as corrosion inhibitors. This suggests a possible application of (2-hydroxy-6-methyl-3-quinolinyl)methyl tetrahydro-2-furancarboxylate in protecting metals against corrosion, especially in acidic environments (Khattabi et al., 2019).

Biological and Pharmacological Research

Antioxidant Properties : Compounds like 4-methyl-2,3-dihydrofuro[2,3-b]quinolin-7-ol, synthesized from related chemicals, show antioxidant capacities, suggesting potential biological or medicinal applications of this compound in protecting DNA against oxidative damage (Wang & Liu, 2012).

Photochemotherapy Potential : Furoquinolinones, which are chemically related, exhibit photoantiproliferative activity, suggesting the potential use of this compound in photochemotherapy for skin diseases (Rodighiero et al., 1996).

Metabolic Activation : Studies on the metabolism of carcinogenic heterocyclic and aromatic amines by human enzymes indicate the significance of understanding how compounds like this compound are metabolized in the body, influencing their safety and efficacy (Hammons et al., 1997).

Mecanismo De Acción

Target of Action

It’s known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities and can interact with various targets .

Mode of Action

The exact mode of action of this compound is currently unknown. Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, often related to their antioxidant properties

Result of Action

Quinoline derivatives are known to have a wide range of effects, often related to their antioxidant properties

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl oxolane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-10-4-5-13-11(7-10)8-12(15(18)17-13)9-21-16(19)14-3-2-6-20-14/h4-5,7-8,14H,2-3,6,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMYOIQBEXTWIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1H-imidazol-1-yl)propyl]-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5509936.png)

![(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)

![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B5509962.png)

![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)

![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)

![ethyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5509972.png)

![ethyl 4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5509994.png)

![3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5510018.png)